tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
Key ¹H NMR signals (hypothesized from Fmoc-Asp(OtBu)-OH):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.40 | Singlet | tert-butyl (9H) |
| 3.10–3.30 | Multiplet | CH₂ groups (urea linkage) |
| 4.20–4.50 | Multiplet | Methine protons (C3, C1S) |
| 7.20–7.80 | Multiplet | Aromatic protons (Fmoc, phenyl) |
| 6.50–7.00 | Broad | NH (carbamoyl, urea) |
¹³C NMR highlights:
- 172–170 ppm: Ester, carbamate, and urea carbonyls.
- 155 ppm: Fmoc carbonyl.
- 80–85 ppm: Quaternary carbon of tert-butyl.
Mass Spectrometric Fragmentation Patterns
ESI-MS (hypothetical):
- [M+H]⁺ : m/z 630.7 (calculated).
- Major fragments :
- Loss of Fmoc (223 Da) → m/z 407.7.
- Loss of tert-butyl (56 Da) → m/z 574.7.
- Cleavage of urea linkage → m/z 327.3 (phenylcarbamoyl ion).
Infrared (IR) Absorption Signatures
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1730 | Ester C=O stretch |
| 1700 | Carbamate C=O |
| 1650 | Urea C=O |
| 3320, 3180 | N-H stretches (urea, carbamoyl) |
These spectral features align with Fmoc-protected amino acid esters, confirming the molecule’s functional groups and stereochemical integrity.
Properties
IUPAC Name |
tert-butyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O6/c1-32(2,3)41-28(36)18-27(30(38)34-26(29(33)37)17-20-11-5-4-6-12-20)35-31(39)40-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h4-16,25-27H,17-19H2,1-3H3,(H2,33,37)(H,34,38)(H,35,39)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYINGULRGFPKE-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₃₈H₅₆N₆O₈
- Molecular Weight : 724.887 g/mol
Structural Features
The structure features multiple functional groups, including carbamoyl and methoxycarbonyl moieties, which are essential for its biological activity. The presence of the tert-butyl group contributes to its lipophilicity, enhancing membrane permeability.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. In vitro assays have shown a dose-dependent reduction in cell viability in various cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains. In particular, it appears to inhibit the Type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their virulence .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect proteases that play roles in cancer progression.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Evidence suggests that the compound induces cell cycle arrest at the G1 phase in cancer cells, leading to apoptosis.
- Inhibition of Protein Synthesis : The methoxycarbonyl group may interfere with protein synthesis by inhibiting ribosomal function.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Showed significant inhibition of cell growth in breast cancer cell lines at concentrations above 10 μM. |
| Study 2 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli T3SS at 50 μM, reducing virulence factor secretion by 70%. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of protease activity with an IC50 value of 25 μM. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with analogs sharing Fmoc and tert-butyl protective groups but differing in side chains and functional moieties.
Key Observations:
Side Chain Diversity: The target compound’s phenylethyl-carbamoyl group enhances hydrophobicity, making it suitable for membrane-penetrating peptides. Serine analog introduces a polar hydroxyl group, favoring water-soluble peptide sequences. Cysteine analog enables disulfide bridge formation, critical for stabilizing peptide tertiary structures.
Synthetic Utility :
Physicochemical and Pharmacokinetic Comparisons
Solubility and Reactivity:
- The target compound ’s hydrophobicity (logP ~3.5 estimated) may limit aqueous solubility, necessitating organic solvents (e.g., DMF, DCM) during synthesis.
- Serine analog has lower logP (~2.1) due to the hydroxyl group, improving water compatibility.
- Cysteine analog exhibits moderate solubility but requires reducing agents to prevent premature disulfide oxidation.
Stability:
Methodological Approaches to Similarity Assessment
Tanimoto Coefficient and Molecular Fingerprints :
- Using Morgan fingerprints, the target compound shares ~60–70% similarity with the indole analog and ~50% with the cysteine derivative , based on functional group overlap .
- Ligand-based virtual screening (VS) could prioritize the target compound for peptide libraries targeting hydrophobic interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
